molecular formula C14H14Cl2N2S B1451532 2-Benzyl-benzothiazol-6-ylamine dihydrochloride CAS No. 1185304-12-4

2-Benzyl-benzothiazol-6-ylamine dihydrochloride

Cat. No. B1451532
M. Wt: 313.2 g/mol
InChI Key: NYDUQFMXAYESHE-UHFFFAOYSA-N
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Description

2-Benzyl-benzothiazol-6-ylamine dihydrochloride is a chemical compound with the molecular formula C14H14Cl2N2S and a molecular weight of 313.2 g/mol .


Synthesis Analysis

The synthesis of 2-arylbenzothiazoles, which includes 2-Benzyl-benzothiazol-6-ylamine dihydrochloride, has been a subject of extensive research. A variety of synthetic approaches have been developed, including one-pot and multistep synthesis methods . For instance, Lima and co-workers established a novel methodology for the synthesis of 2-substituted benzothiazole derivatives using α-keto acids and 2,2’-disulfanediyldianiline as substrates and sodium metabisulfite as a catalyst .


Molecular Structure Analysis

The molecular structure of 2-Benzyl-benzothiazol-6-ylamine dihydrochloride is represented by the SMILES string: C1=CC=C (C=C1)CC2=NC3=C (S2)C=C (C=C3)N.Cl.Cl .

Scientific Research Applications

Corrosion Inhibition

  • Corrosion Inhibitor for Carbon Steel : Benzothiazole derivatives, including those related to 2-Benzyl-benzothiazol-6-ylamine dihydrochloride, have been synthesized and studied for their effectiveness as corrosion inhibitors for carbon steel in acidic environments. They demonstrate superior stability and higher inhibition efficiencies compared to previously known inhibitors in this family, showing potential for practical applications in industrial corrosion prevention (Hu et al., 2016).

Synthesis of Novel Compounds

  • Modification of Biologically Active Compounds : Research has been conducted on modifying drugs like riluzole, a well-known treatment for amyotrophic lateral sclerosis (ALS), with benzothiazole derivatives. These modifications aim to explore the influence of new compounds on neuronal receptors and neurotransmitter functions (Sokolov et al., 2017).
  • Synthesis of Antibacterial and Antifungal Agents : Benzothiazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibit varying degrees of effectiveness against different microbial species, showing potential as new antimicrobial agents (Chavan & Pai, 2007).

Future Directions

Benzothiazole derivatives, including 2-Benzyl-benzothiazol-6-ylamine dihydrochloride, continue to be a focus of research due to their wide range of biological activities and potential therapeutic applications . Future research will likely continue to explore the synthesis of these compounds and their potential uses in medicine and other fields .

properties

IUPAC Name

2-benzyl-1,3-benzothiazol-6-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S.2ClH/c15-11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10;;/h1-7,9H,8,15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDUQFMXAYESHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=C(S2)C=C(C=C3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-benzothiazol-6-ylamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyl-benzothiazol-6-ylamine dihydrochloride
Reactant of Route 2
2-Benzyl-benzothiazol-6-ylamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
2-Benzyl-benzothiazol-6-ylamine dihydrochloride
Reactant of Route 4
2-Benzyl-benzothiazol-6-ylamine dihydrochloride
Reactant of Route 5
2-Benzyl-benzothiazol-6-ylamine dihydrochloride
Reactant of Route 6
2-Benzyl-benzothiazol-6-ylamine dihydrochloride

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